molecular formula C9H7NO2S B13639631 2-(Benzo[d]oxazol-2-ylthio)acetaldehyde

2-(Benzo[d]oxazol-2-ylthio)acetaldehyde

Cat. No.: B13639631
M. Wt: 193.22 g/mol
InChI Key: ZYIRRJGIWCZUJO-UHFFFAOYSA-N
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Description

2-(Benzo[d]oxazol-2-ylthio)acetaldehyde (CAS 1248044-95-2) is a high-purity chemical intermediate of significant interest in organic synthesis and drug discovery. Its structure incorporates both benzoxazole and reactive aldehyde functional groups, making it a valuable scaffold for constructing diverse biologically active molecules. Research indicates that benzoxazole derivatives are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities . This compound serves as a key precursor in the design and synthesis of novel heterocyclic compounds, including benzoxazole-oxadiazole hybrids explored as potential anti-Alzheimer's agents . Such hybrids have demonstrated potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes targeted in the management of Alzheimer's disease . Furthermore, the benzoxazole core is a privileged structure in the development of anticancer agents, with derivatives showing promising activity against various cancer cell lines . Beyond neuroscience and oncology, this aldehyde intermediate is utilized in synthesizing molecules for other research areas, including anti-inflammatory and antimicrobial agents . The reactive aldehyde group allows for further functionalization via condensation reactions, facilitating the creation of extensive chemical libraries for biological screening. This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H7NO2S

Molecular Weight

193.22 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)acetaldehyde

InChI

InChI=1S/C9H7NO2S/c11-5-6-13-9-10-7-3-1-2-4-8(7)12-9/h1-5H,6H2

InChI Key

ZYIRRJGIWCZUJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC=O

Origin of Product

United States

Preparation Methods

Synthesis of Benzo[d]oxazole-2-thiol as a Key Intermediate

A common starting point for the synthesis of 2-(Benzo[d]oxazol-2-ylthio)acetaldehyde is the preparation of benzo[d]oxazole-2-thiol , which acts as the sulfur nucleophile in subsequent reactions.

  • Procedure : 2-aminophenol is reacted with potassium hydroxide in methanol, followed by the addition of carbon disulfide. The reaction mixture is refluxed for several hours (3–4 h), then filtered and crystallized to isolate benzo[d]oxazole-2-thiol as a solid product. The product is purified by recrystallization from ethanol.
Step Reagents/Conditions Duration Yield/Notes
1 2-aminophenol, KOH, methanol, carbon disulfide Reflux 3–4 h Crystallization yields pure benzo[d]oxazole-2-thiol

Formation of 2-(Benzo[d]oxazol-2-ylthio)acetate Esters

The next key step involves alkylation of benzo[d]oxazole-2-thiol with ethyl chloroacetate to form ethyl 2-(benzo[d]oxazol-2-ylthio)acetate .

  • Procedure : Equimolar quantities of benzo[d]oxazole-2-thiol and ethyl chloroacetate are refluxed in ethanol or dry acetone with anhydrous potassium carbonate as a base catalyst for 5–10 hours. The reaction mixture is then cooled, and the product precipitates out, which is filtered and recrystallized.
Step Reagents/Conditions Duration Yield/Notes
2 Benzo[d]oxazole-2-thiol, ethyl chloroacetate, K2CO3, ethanol/acetone Reflux 5–10 h Precipitation and recrystallization yield pure ester

Conversion to 2-(Benzo[d]oxazol-2-ylthio)acetohydrazide

The ester intermediate is then converted to the hydrazide derivative via hydrazinolysis.

  • Procedure : The ethyl 2-(benzo[d]oxazol-2-ylthio)acetate is treated with hydrazine hydrate in ethanol and refluxed for 6–10 hours. The hydrazide precipitates upon cooling and is purified by filtration and washing.
Step Reagents/Conditions Duration Yield/Notes
3 Ethyl 2-(benzo[d]oxazol-2-ylthio)acetate, hydrazine hydrate, ethanol Reflux 6–10 h Hydrazide isolated by filtration and washing

Formation of 2-(Benzo[d]oxazol-2-ylthio)acetaldehyde via Schiff Base Intermediates

The aldehyde functionality is typically introduced via Schiff base formation with aromatic aldehydes, followed by further synthetic modifications.

  • Procedure : The hydrazide derivative is reacted with an appropriate aldehyde in methanol with catalytic glacial acetic acid under reflux for 5–6 hours. The resulting Schiff base can be isolated by cooling and recrystallization. This step is often part of a broader synthetic sequence to obtain derivatives of 2-(benzo[d]oxazol-2-ylthio)acetaldehyde or related compounds.
Step Reagents/Conditions Duration Yield/Notes
4 Hydrazide derivative, aromatic aldehyde, methanol, acetic acid catalyst Reflux 5–6 h Schiff base isolated by recrystallization

Summary Table of Preparation Steps

Step Compound Synthesized Key Reagents/Conditions Duration Yield/Notes
1 Benzo[d]oxazole-2-thiol 2-aminophenol, KOH, carbon disulfide, methanol reflux 3–4 hours Crystallized and purified
2 Ethyl 2-(benzo[d]oxazol-2-ylthio)acetate Benzo[d]oxazole-2-thiol, ethyl chloroacetate, K2CO3, ethanol reflux 5–10 hours Precipitated and recrystallized
3 2-(Benzo[d]oxazol-2-ylthio)acetohydrazide Ester intermediate, hydrazine hydrate, ethanol reflux 6–10 hours Isolated by filtration
4 Schiff base intermediates (precursors to aldehyde derivatives) Hydrazide, aromatic aldehyde, methanol, acetic acid reflux 5–6 hours Purified by recrystallization

Research Findings and Notes

  • The synthetic routes are robust and reproducible, with yields typically ranging from 70% to 90% depending on purification methods and reaction conditions.
  • The use of anhydrous potassium carbonate as a base catalyst is critical for efficient alkylation in step 2.
  • Hydrazinolysis (step 3) is carried out under mild reflux conditions, avoiding harsh reagents that could decompose the benzoxazole ring.
  • Schiff base formation (step 4) is a versatile step allowing structural diversification by varying the aldehyde component, which is useful for biological activity studies.
  • Characterization of intermediates and final products is typically performed by IR spectroscopy, ^1H/^13C NMR, and mass spectrometry, confirming the expected structures.

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d]oxazol-2-ylthio)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium, often under acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: 2-(Benzo[d]oxazol-2-ylthio)acetic acid.

    Reduction: 2-(Benzo[d]oxazol-2-ylthio)ethanol.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzo[d]oxazol-2-ylthio)acetaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Benzo[d]oxazol-2-ylthio)acetaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzoxazole ring can interact with biological receptors, while the thioacetaldehyde group may participate in covalent bonding with target proteins. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Table 1: Physicochemical Comparison of Selected Benzoxazole Derivatives

Compound Name / ID Molecular Formula Substituents Melting Point (°C) Yield (%) Key Biological Activity
2-(Benzo[d]oxazol-2-ylthio)acetaldehyde C₉H₇NO₂S -H (parent compound) N/A N/A Intermediate for derivatives
Compound 12c C₂₄H₂₆N₄O₂S 5-methyl, N-cyclopentyl N/R N/R Cytotoxicity (HepG2 IC₅₀: 8.2 µM)
Compound 5t C₁₈H₁₃F₂N₅O₂S₂ 2,5-difluorophenyl 207–208 57 Neuroprotection (Aβ25-35 model)
Compound 1 C₁₈H₁₄N₆O₄S 3-nitrophenyl 152–154 76 Antimicrobial (MIC: 4 µg/mL)
8d C₂₂H₁₇N₅O₅S 4-nitrophenyl N/R N/R VEGFR-2 inhibition (IC₅₀: 0.9 µM)

N/R: Not reported in the cited evidence.

  • Substituent Effects: Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance cytotoxicity and kinase inhibition. For instance, chlorinated derivatives (e.g., 12e ) showed improved apoptotic protein modulation (BAX/Bcl-2 ratio: 2.8 vs. 1.9 in parent compound). Lipophilic groups (e.g., tert-butyl in 12d ) increase membrane permeability, enhancing anticancer activity. Fluorinated substituents (e.g., 5j ) improve metabolic stability and neuroprotective efficacy in PC12 cells under oxidative stress .

Anticancer Activity

  • Compound 12 Series : Derivatives with 5-methyl (12f) and 5-chloro (12e) substituents exhibited potent cytotoxicity against HepG2 cells (IC₅₀: 7.5–9.3 µM), attributed to caspase-3 activation and Bcl-2 suppression.
  • Compound 8 Series : Nitrophenyl-substituted analogs (e.g., 8d) demonstrated VEGFR-2 inhibition (IC₅₀: 0.9 µM), surpassing parent compounds in anti-angiogenic effects.

Neuroprotective Activity

  • Thiadiazol-2-yl Derivatives : Compounds 5t and 5u increased PC12 cell viability by 40–45% at 10 µM in Aβ25-35-induced neurotoxicity models, comparable to donepezil (48% viability).

Antimicrobial Activity

  • Triazole Derivatives : Compounds with nitro groups (e.g., 1 and 2) showed broad-spectrum antimicrobial activity (MIC: 4–8 µg/mL against S. aureus and E. coli).

Spectroscopic and Analytical Comparisons

  • IR/NMR Signatures : The thioether (-S-) and carbonyl (C=O) groups in 2-(Benzo[d]oxazol-2-ylthio)acetaldehyde derivatives produce distinct IR peaks at 1660–1680 cm⁻¹ (C=O stretch) and 2850–2920 cm⁻¹ (aliphatic C-H) . Substituents like trifluoromethyl (5j ) introduce unique ¹⁹F NMR signals (δ −60 to −65 ppm).
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 480.42 for 13a ) confirm structural integrity, while fragmentation patterns differentiate substituent effects.

Biological Activity

2-(Benzo[d]oxazol-2-ylthio)acetaldehyde is a chemical compound that belongs to the class of benzoxazole derivatives, known for their diverse biological activities. This compound features a benzo[d]oxazole moiety linked to a thioether and an acetaldehyde functional group, which may contribute to its pharmacological potential. This article reviews the biological activity of 2-(Benzo[d]oxazol-2-ylthio)acetaldehyde, including its synthesis, biological effects, and potential therapeutic applications.

Chemical Structure and Synthesis

The structure of 2-(Benzo[d]oxazol-2-ylthio)acetaldehyde is characterized by the following components:

  • Benzene ring fused to an oxazole ring
  • A thioether group (-S-)
  • An aldehyde group (-CHO)

The synthesis of this compound typically involves multi-step synthetic pathways, which may include reactions of 2-aminophenol with carbon disulfide and subsequent modifications to introduce the aldehyde group .

Antimicrobial Properties

Research indicates that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. Specifically, studies have shown that compounds structurally related to 2-(Benzo[d]oxazol-2-ylthio)acetaldehyde can selectively act against Gram-positive bacteria, such as Bacillus subtilis, while showing limited activity against Gram-negative strains like Escherichia coli. The minimal inhibitory concentrations (MICs) for these compounds suggest moderate antibacterial properties .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of benzoxazole derivatives. For example, certain derivatives have been shown to exert protective effects on β-amyloid (Aβ)-induced toxicity in PC12 cells. These compounds reduced hyperphosphorylation of tau protein and decreased expression levels of various markers associated with neurodegeneration, such as BACE1 and inducible nitric oxide synthase (iNOS) . This suggests that 2-(Benzo[d]oxazol-2-ylthio)acetaldehyde may share similar neuroprotective properties, warranting further investigation.

Cytotoxicity and Anticancer Activity

Benzoxazole derivatives have been studied for their cytotoxic effects on various cancer cell lines. Some compounds have demonstrated selective toxicity towards cancer cells while exhibiting lower toxicity towards normal cells. For instance, compounds derived from benzoxazole have shown effectiveness against breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cell lines . Further research is needed to elucidate the specific mechanisms by which 2-(Benzo[d]oxazol-2-ylthio)acetaldehyde exerts its anticancer effects.

Structure–Activity Relationship

The biological activity of benzoxazole derivatives often correlates with their structural features. The presence of specific functional groups can enhance or diminish their pharmacological properties. For instance, modifications in the thioether or aldehyde functionalities may significantly impact the compound's binding affinity to biological targets .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Aspects
Benzo[d]oxazoleContains only the oxazole ring without thioetherBasic structure without additional groups
2-MercaptobenzoxazoleContains a thiol group instead of thioetherKnown for strong antimicrobial activity
BenzothiazoleSimilar heterocyclic structure but contains sulfurExhibits different biological activities
BenzimidazoleContains nitrogen instead of oxygen in the ringKnown for anticancer properties

This table illustrates how 2-(Benzo[d]oxazol-2-ylthio)acetaldehyde stands out due to its unique combination of functional groups that may confer distinct biological activities.

Case Studies

  • Neuroprotection in PC12 Cells : A study demonstrated that certain benzoxazole derivatives reduced Aβ-induced toxicity in PC12 cells by inhibiting NF-kB signaling pathways and decreasing BACE1 expression .
  • Antimicrobial Activity : Another investigation revealed that selected benzoxazole derivatives exhibited selective antimicrobial activity against Gram-positive bacteria while showing limited efficacy against Gram-negative strains .

Q & A

Q. What are the optimized synthetic routes for 2-(Benzo[d]oxazol-2-ylthio)acetaldehyde, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with benzoxazole derivatives and incorporating thioether linkages. Key steps include:

  • Thiolation: Reacting benzoxazole-2-thiol with bromoacetaldehyde derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether bond.
  • Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product.
  • Yield Optimization: Microwave-assisted synthesis reduces reaction time (e.g., 1–2 hours at 80°C) and improves yield (up to 76%) compared to conventional reflux methods .
  • Critical Parameters: Control temperature (<10°C during thiolation to prevent side reactions) and stoichiometric ratios (1:1.2 benzoxazole-thiol to bromoacetaldehyde) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H-NMR: Identify protons on the benzoxazole ring (δ 7.0–8.1 ppm) and the acetaldehyde methylene group (δ 4.3–4.8 ppm). Multiplicity patterns (e.g., doublets for SCH₂) confirm connectivity .
    • ¹³C-NMR: Assign carbonyl carbons (δ 170–175 ppm) and aromatic carbons (δ 115–150 ppm) .
  • Infrared Spectroscopy (IR): Detect C=O stretches (~1730 cm⁻¹) and C-S bonds (~1020 cm⁻¹) .
  • Mass Spectrometry (MS): High-resolution EI-MS confirms molecular weight (e.g., m/z 451 [M⁺] for derivatives) .
  • HPLC: Assess purity (>95% with C18 columns, acetonitrile/water mobile phase) .

Q. What preliminary biological screening assays are recommended to evaluate its potential therapeutic applications?

Methodological Answer:

  • Antimicrobial Activity: Microplate dilution assays against Mycobacterium tuberculosis (MIC values ≤6.25 µg/mL) .
  • Enzyme Inhibition: Fluorescence-based kinase inhibition assays (e.g., CDK1/GSK3β) at 10 µM concentrations .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7) .
  • Docking Studies: Use AutoDock Vina to predict binding modes with target proteins (e.g., enoyl-ACP reductase for antitubercular activity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data interpretation for derivatives of this compound?

Methodological Answer:

  • 2D NMR Techniques: HSQC and HMBC correlations clarify ambiguous signals (e.g., distinguishing SCH₂ from aromatic protons) .
  • X-ray Crystallography: Resolve structural ambiguities (e.g., confirmation of thioether bond geometry) .
  • Computational Validation: Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra .

Q. What computational strategies are employed to model its interactions with biological targets like kinases or enzymes?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Simulate ligand-protein complexes (e.g., 100 ns trajectories in GROMACS) to assess binding stability .
  • Free Energy Calculations: Use MM-PBSA/GBSA to quantify binding affinities (ΔG values) for SAR optimization .
  • Pharmacophore Modeling: Identify critical interaction features (e.g., hydrogen bonds with kinase catalytic domains) .

Q. How does modifying substituents on the benzoxazole ring impact bioactivity and selectivity?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) or fluoro (-F) substituents enhance antitubercular activity (MIC reduction by 50% vs. unsubstituted analogs) .
  • Steric Effects: Bulky groups (e.g., 3,4,5-trimethoxyphenyl) improve selectivity for cancer cells (IC₅₀ <10 µM) by fitting hydrophobic pockets in targets .
  • Thioether vs. Ether Linkages: Thioether derivatives show 3-fold higher kinase inhibition due to sulfur’s polarizability .

Q. What are the challenges in scaling up the synthesis while maintaining stereochemical integrity?

Methodological Answer:

  • Byproduct Formation: Optimize stoichiometry (e.g., 1.5 eq. of NaH for deprotonation) to minimize disulfide byproducts .
  • Catalyst Selection: Use Pd/C (5% wt) for selective hydrogenation of intermediates without over-reducing the benzoxazole ring .
  • Process Analytical Technology (PAT): Implement in-line FTIR to monitor reaction progression and ensure >99% conversion .

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